molecular formula C17H16F3NO B098002 N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide CAS No. 21015-08-7

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide

Cat. No.: B098002
CAS No.: 21015-08-7
M. Wt: 307.31 g/mol
InChI Key: NHEPRYWLCFADTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elidel, known chemically as pimecrolimus, is an immunomodulating agent used primarily in the treatment of mild to moderate atopic dermatitis (eczema). It was first marketed by Novartis and is now promoted by Galderma in Canada. Elidel is available as a topical cream and is used when other treatments have failed or are not advisable .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pimecrolimus is synthesized through a complex multi-step process The synthesis involves the formation of a macrolactam ring, which is a characteristic feature of this compoundThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of pimecrolimus follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization and other separation techniques to achieve the required purity for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Pimecrolimus undergoes various chemical reactions, including:

    Oxidation: Pimecrolimus can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of pimecrolimus, each with slightly different chemical properties. These derivatives can be used for further research or as potential therapeutic agents .

Scientific Research Applications

Pimecrolimus has a wide range of scientific research applications:

Mechanism of Action

Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of early cytokines. Specifically, it inhibits the synthesis of interleukin-2, interferon gamma, interleukin-4, and interleukin-10 in human T-cells. Additionally, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pimecrolimus is unique in its selective inhibition of T-cell activation without affecting dendritic cells. It has lower permeation through the skin compared to topical steroids and tacrolimus, making it a safer option for long-term use in certain patients .

Properties

CAS No.

21015-08-7

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]benzamide

InChI

InChI=1S/C17H16F3NO/c1-12(21-16(22)14-7-3-2-4-8-14)10-13-6-5-9-15(11-13)17(18,19)20/h2-9,11-12H,10H2,1H3,(H,21,22)

InChI Key

NHEPRYWLCFADTR-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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